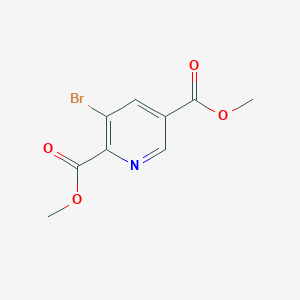
Dimethyl 3-bromopyridine-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-bromopyridine-2,5-dicarboxylate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl 3-bromopyridine-2,5-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl pyridine-2,5-dicarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN (azobisisobutyronitrile). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Dimethyl 3-bromopyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
Dimethyl 3-bromopyridine-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which dimethyl 3-bromopyridine-2,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or as a ligand that binds to specific receptors. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Dimethyl 5-bromopyridine-2,3-dicarboxylate: Another brominated pyridine derivative with similar chemical properties.
Dimethyl 3,5-dibromopyridine-2,4-dicarboxylate: A compound with two bromine atoms, offering different reactivity and applications.
Dimethyl 3-chloropyridine-2,5-dicarboxylate: A chlorinated analogue with distinct chemical behavior.
Uniqueness: Its bromine atom at the 3-position and ester groups at the 2 and 5 positions provide a versatile platform for further chemical modifications and applications .
特性
分子式 |
C9H8BrNO4 |
|---|---|
分子量 |
274.07 g/mol |
IUPAC名 |
dimethyl 3-bromopyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 |
InChIキー |
RFKJPTLLZPRMSF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(N=C1)C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


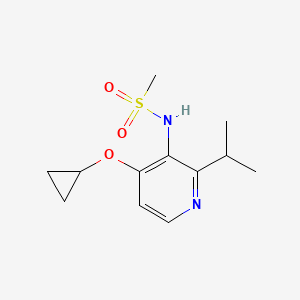



![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)

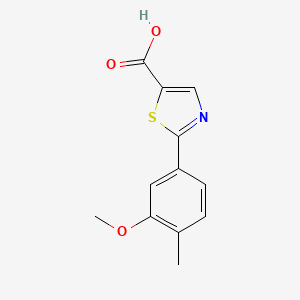
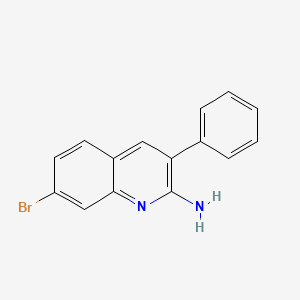
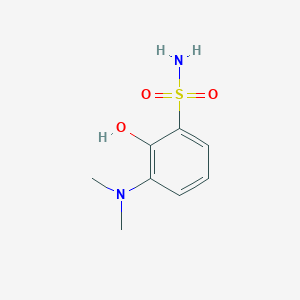
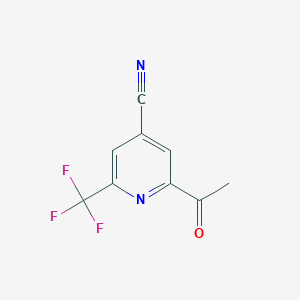
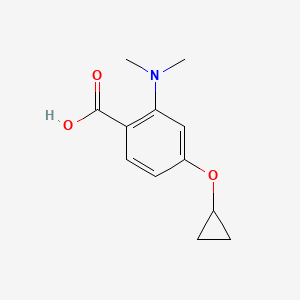
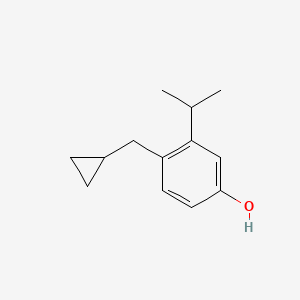
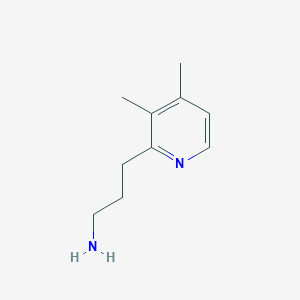
![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)
